molecular formula C17H17NO3 B3144554 N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide CAS No. 553639-03-5

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide

Cat. No. B3144554
CAS RN: 553639-03-5
M. Wt: 283.32 g/mol
InChI Key: SIXJTDGVZISAIV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide, also known as DPPFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development. N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide inhibits the production of pro-inflammatory cytokines and chemokines in cells stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide reduces inflammation and tumor growth in animal models of arthritis and cancer, respectively.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide also has some limitations, such as its poor solubility in water and limited stability under certain conditions. These limitations can be overcome by modifying the chemical structure of N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide or using appropriate solvents and storage conditions.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other fields, such as material science and agriculture, and the elucidation of its mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and efficacy of N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide in humans, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide could lead to the development of new drugs and materials with unique properties, as well as a better understanding of its biological activity.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. In drug discovery, N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has been used as a building block for the synthesis of new polymers and materials with unique properties.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-3-4-13(2)16(9-12)18-17(20)11-21-15-7-5-14(10-19)6-8-15/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXJTDGVZISAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222714
Record name N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

553639-03-5
Record name N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553639-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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